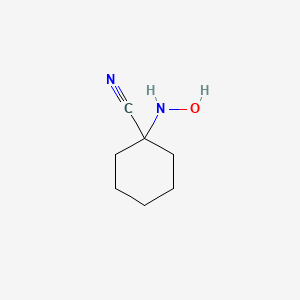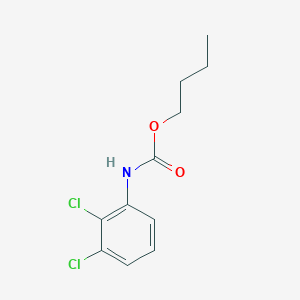
1-(Hydroxyamino)cyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxyamino)cyclohexanecarbonitrile is an organic compound with the molecular formula C7H12N2O. It is a derivative of cyclohexanecarbonitrile, featuring a hydroxyamino group attached to the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Hydroxyamino)cyclohexanecarbonitrile can be synthesized through multi-step processes starting from cyclohexanone. One common method involves the reaction of cyclohexanone with methyl hydrazinecarboxylate in refluxing methanol, followed by the addition of hydrogen cyanide (HCN) at low temperatures to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve one-pot synthesis techniques to enhance yield and efficiency. These methods typically use methanol as a solvent and may involve catalytic oxidation steps. The processes are designed to be environmentally friendly, with by-products such as carbon dioxide and nitrogen being either reused or safely disposed of .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hydroxyamino)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyamino group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclohexanecarbonitrile derivatives
Applications De Recherche Scientifique
1-(Hydroxyamino)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Hydroxyamino)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Cyclohexanecarbonitrile: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.
1-(Cyclohexylamino)cyclohexanecarbonitrile: Features an amino group instead of a hydroxyamino group, leading to different reactivity and applications.
1-(Dimethylamino)cyclohexanecarbonitrile:
Uniqueness: 1-(Hydroxyamino)cyclohexanecarbonitrile is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
5259-69-8 |
|---|---|
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-(hydroxyamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c8-6-7(9-10)4-2-1-3-5-7/h9-10H,1-5H2 |
Clé InChI |
IJPWQVLCMYLVHW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#N)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)



![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)
![3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide](/img/structure/B11957588.png)



